

physical and chemical properties of 1,2-Epoxy-10(14)-furanogermacren-6-one

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Compound of Interest

Compound Name: 1,2-Epoxy-10(14)-
furanogermacren-6-one

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In-Depth Technical Guide: 1,2-Epoxy-10(14)-furanogermacren-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the natural product **1,2-Epoxy-10(14)-furanogermacren-6-one**. It includes a detailed summary of its physicochemical and spectral data, presented in a structured tabular format for ease of reference. Furthermore, this document outlines the experimental protocols for the isolation and characterization of this sesquiterpenoid from its natural source, *Commiphora holtziana*. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows, enhancing the clarity and usability of the presented information for research and drug development applications. While the biological activity of the pure compound remains an area for further investigation, preliminary studies on the crude extracts of its source suggest potential antimicrobial and anti-inflammatory properties.

Physicochemical and Spectral Properties

1,2-Epoxy-10(14)-furanogermacren-6-one is a sesquiterpenoid belonging to the furanogermacrene class. Its core structure features a germacrane skeleton with furan and

epoxy functionalities.

General and Physical Properties

A summary of the key physical and chemical properties of **1,2-Epoxy-10(14)-furanogermacren-6-one** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of **1,2-Epoxy-10(14)-furanogermacren-6-one**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₈ O ₃	[1][2]
Molecular Weight	246.3 g/mol	[1][3]
CAS Number	383368-24-9	[1][2][4]
Appearance	Oil	[3]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
Storage Conditions	2-8°C, in a closed container, away from light and moisture	[3]

Spectral Data

The structural elucidation of **1,2-Epoxy-10(14)-furanogermacren-6-one** was accomplished through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for **1,2-Epoxy-10(14)-furanogermacren-6-one** are detailed in Table 2.

Table 2: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Interpretation
1671	α,β -unsaturated ketone
1245, 905, 798	Epoxide

¹H and ¹³C NMR spectroscopy are fundamental for determining the precise connectivity and stereochemistry of the molecule. The chemical shift data is summarized in Tables 3 and 4.

Table 3: ¹H-NMR Spectral Data (CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	2.96	br s	-
H-2	1.92	dt	10.2
H-15a	4.94	s	-
H-15b	4.94	s	-

Table 4: ¹³C-NMR Spectral Data (CDCl₃)

Carbon	Chemical Shift (δ , ppm)
C-10	110.6

Note: Complete ¹³C-NMR data requires access to the full text of the primary research article.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Table 5: Mass Spectrometry Data

m/z	Interpretation
Note: Specific fragmentation data requires access to the full text of the primary research article.	

Experimental Protocols

The isolation and purification of **1,2-Epoxy-10(14)-furanogermacren-6-one** from the resin of *Commiphora holtziana* involves a multi-step chromatographic process.

Isolation of 1,2-Epoxy-10(14)-furanogermacren-6-one

The following diagram illustrates the general workflow for the isolation of the target compound.



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Isolation workflow for **1,2-Epoxy-10(14)-furanogermacren-6-one**.

Detailed Methodologies

2.2.1. Plant Material and Extraction:

- A commercial sample of *Commiphora holtziana* resin is used.
- The resin is extracted with ethanol at room temperature.

2.2.2. Vacuum Liquid Chromatography (VLC):

- The crude ethanol extract is subjected to VLC on silica gel.
- A stepwise gradient of petroleum ether and ethyl acetate is used for elution to separate the components based on polarity.

2.2.3. Semi-preparative High-Performance Liquid Chromatography (HPLC):

- Fractions enriched with the target compound from VLC are further purified using semi-preparative HPLC.
- A silica gel column is typically used with an isocratic mobile phase, such as a mixture of ethyl acetate and iso-octane.

2.2.4. Preparative Thin Layer Chromatography (PTLC):

- Final purification is achieved by PTLC on silica gel plates.
- A solvent system, for example, a mixture of toluene, ethyl acetate, and acetic acid, is used for development.

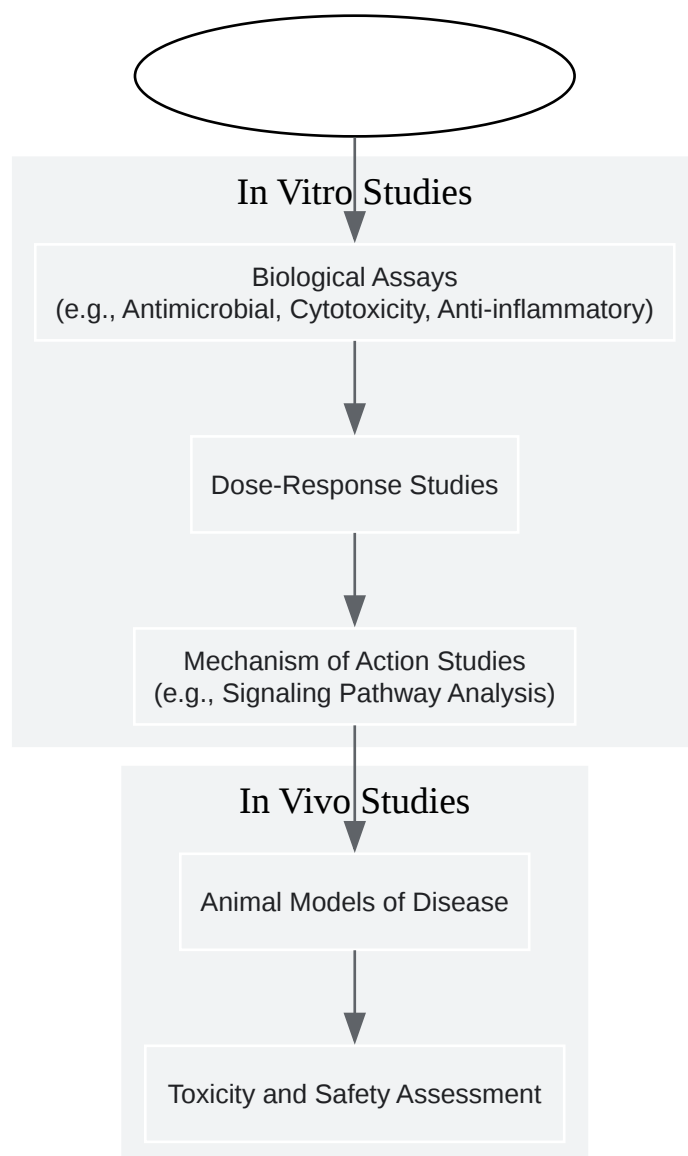
2.2.5. Structure Elucidation:

- The structure of the purified compound is determined using spectroscopic methods including IR, ^1H -NMR, ^{13}C -NMR, and MS.

Biological Activity and Signaling Pathways

Currently, there is limited information available on the specific biological activities and signaling pathways of pure **1,2-Epoxy-10(14)-furanogermacren-6-one**. However, crude extracts from *Commiphora* species, the source of this compound, have been reported to possess various pharmacological properties, including anti-inflammatory and antimicrobial activities.

The following diagram represents a hypothetical workflow for investigating the biological activity of this compound.



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Proposed workflow for the biological evaluation of the compound.

Further research is required to elucidate the specific bioactivities of **1,2-Epoxy-10(14)-furanogermacren-6-one** and to determine its potential as a therapeutic agent. Investigations into its effects on key signaling pathways, such as NF- κ B or MAP kinase pathways, could provide valuable insights into its mechanism of action.

Conclusion

1,2-Epoxy-10(14)-furanogermacren-6-one is a structurally interesting natural product with potential for further scientific investigation. This guide provides a foundational repository of its known physical and chemical properties and the methodologies for its isolation. The detailed spectral data and experimental protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Future studies focusing on the synthesis and biological evaluation of this compound are warranted to fully explore its therapeutic potential.

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